Tris-BOC-cyclen

Descripción

Propiedades

IUPAC Name |

tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXASHTYJQJMCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447053 | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175854-39-4 | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N, N', N''-Tri-Boc-cyclen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tris-BOC-cyclen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen. This key intermediate is crucial in the development of various chelating agents, particularly for applications in medical imaging and radiopharmaceuticals.[1][2] This document details established synthetic protocols, purification methodologies, and characterization data to assist researchers in the efficient and high-purity production of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a tert-butoxycarbonyl (BOC) protected acetyl group. The most common alkylating agent is tert-butyl bromoacetate (B1195939). The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid generated. Variations in solvents, bases, reaction times, and temperatures have been reported, leading to different yields and purity profiles.

A significant challenge in this synthesis is controlling the degree of alkylation to favor the tri-substituted product over the tetra-substituted and other isomers. One common strategy involves the synthesis of the hydrobromide salt of this compound, which can precipitate from the reaction mixture, facilitating its separation and purification.[1] The free base can then be obtained by treatment with a suitable base.

The synthesis of this compound can be visualized as a two-step process: the formation of the protected cyclen derivative and its subsequent purification.

The following table summarizes various reported protocols for the synthesis of this compound, highlighting the differences in reaction conditions and outcomes.

| Protocol Reference | Base | Solvent | Temperature | Reaction Time | Yield | Notes |

| Himmelsbach, et al. | Sodium acetate (B1210297) | Dimethylacetamide (DMA) | Room Temperature | 19 days | 56% | Synthesis of the hydrobromide salt. |

| Berg, et al. | Not specified | Not specified | Not specified | 6 days | 60% | Requires chromatographic purification. |

| Axelsson, et al. | Not specified | Not specified | Not specified | 5 days | 73% | Modified work-up procedures. |

| Moore | Sodium acetate | Dimethylacetamide (DMA) | -20°C to RT | 24 hours | 79% | Synthesis of the hydrobromide salt with improved yield.[1] |

| Dadabhouy, et al. | Sodium bicarbonate | Acetonitrile (ACN) | Not specified | Not specified | 42-54% | A simpler procedure with moderate yields.[1] |

| Li, et al. | Triethylamine | Chloroform (B151607) | Not specified | Not specified | 77% | Synthesis of the hydrochloride salt, requires chromatographic purification.[1] |

Experimental Protocols

This protocol is an adaptation of the method described by Moore, which offers a good yield and selective precipitation of the desired product.[1]

-

Reaction Setup: Suspend cyclen (5.00 g, 29 mmol) and sodium acetate (7.86 g, 96 mmol) in N,N-dimethylacetamide (DMA, 60 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension to -20 °C using a suitable cooling bath. Add a solution of tert-butyl bromoacetate (18.7 g, 96 mmol) in DMA (20 mL) dropwise over 30 minutes, ensuring the temperature is maintained at -20 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Work-up and Precipitation: Pour the reaction mixture into water (300 mL). Add solid potassium bicarbonate (KHCO₃, 15 g, 150 mmol) portion-wise to the solution. The hydrobromide salt of this compound will precipitate as a white solid.

-

Isolation and Crystallization: Collect the precipitate by filtration. Dissolve the solid in chloroform (250 mL), wash with water (100 mL), and dry the organic layer over magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the filtrate to a volume of 20-30 mL under reduced pressure. Add diethyl ether (250 mL) to induce crystallization.

-

Final Product: Collect the white, fluffy solid by filtration and dry under vacuum. The expected yield is approximately 13.6 g (79%).

-

Dissolution: Dissolve the this compound hydrobromide salt (5.00 g, 8.40 mmol) in water (250 mL) at 70 °C.

-

Basification: Allow the solution to cool to 40 °C and then add a 10% aqueous solution of potassium hydroxide (B78521) (KOH) (9.4 mL, 16.8 mmol).

-

Extraction: Stir the mixture for 15 minutes, then extract with hexanes (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (3 x 100 mL). Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The product is obtained as a colorless, viscous oil which solidifies upon storage at -20 °C. The expected yield is approximately 4.10 g (95%).[1]

Purification

While the precipitation and crystallization of the hydrobromide salt often yield a product of high purity, further purification can be achieved by column chromatography.[1]

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A common mobile phase system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A typical starting ratio is 10:1 (DCM:MeOH).[1] The polarity can be gradually increased by increasing the proportion of methanol if the product elutes too slowly.

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using the same mobile phase system.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analysis | Parameter | Value | Reference |

| Melting Point | This compound Free Base | 44-47 °C | [1][2] |

| This compound•HBr | 190-191 °C | [1] | |

| TLC | Rf of this compound•HBr | 0.28 (10:1 DCM/MeOH on silica gel 60 F₂₅₄) | [1] |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | 28.1, 28.2, 47.4, 48.7, 49.1, 51.2, 51.3, 58.1, 81.6, 81.8, 169.5, 170.4 ppm | [2] |

| Mass Spectrometry | [M+H]⁺ (Calculated for C₂₆H₅₁N₄O₆) | 515.3803 | [2] |

| [M+H]⁺ (Observed) | 515.3806 | [2] | |

| Elemental Analysis | Calculated for C₂₆H₅₀N₄O₆ | C 60.67, H 9.79, N 10.89 | [2] |

| Found | C 60.26, H 9.28, N 10.80 | [2] |

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on their specific experimental conditions and available resources.

References

An In-depth Technical Guide on the Role of Tris-BOC-cyclen in Chelation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-BOC-cyclen, chemically known as 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a pivotal macrocyclic compound in the field of coordination chemistry and radiopharmaceutical development.[1][2] Its core structure is based on cyclen (1,4,7,10-tetraazacyclododecane), a highly effective chelating agent for a variety of metal ions. The presence of three tert-butoxycarbonyl (BOC) protecting groups on the nitrogen atoms of the cyclen ring significantly modifies its properties, rendering it a key intermediate in the synthesis of more complex and functional chelators, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3][4] This guide provides a comprehensive overview of this compound, focusing on its synthesis, the role of the BOC groups, and its progression to active chelating agents.

The Core: Understanding the this compound Structure

The foundational structure of this compound is the 12-membered macrocycle, cyclen. The BOC groups are attached to three of the four nitrogen atoms. These bulky and electron-withdrawing groups serve two primary purposes: they prevent the nitrogen atoms from reacting during subsequent functionalization steps and they modulate the electronic properties of the cyclen ring.[5] The chemical name for this compound is 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl).[6]

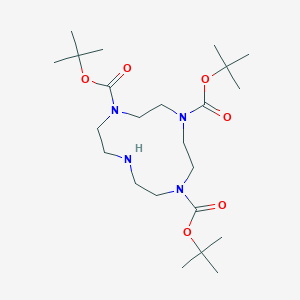

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action: A Protected Precursor

Direct chelation of metal ions by this compound is sterically hindered and electronically unfavorable due to the bulky BOC groups.[5] These groups reduce the availability of the nitrogen lone pairs for coordination with a metal cation. Therefore, the primary "mechanism of action" of this compound in chelation is to serve as a protected precursor that, upon deprotection, yields a highly effective chelating agent.

The deprotection of this compound is typically achieved under acidic conditions, which removes the BOC groups and liberates the nitrogen lone pairs, thereby activating the chelating capability of the cyclen backbone.[4] This process is a critical step in the synthesis of bifunctional chelators used in radiopharmaceuticals.

Deprotection of this compound to DO3A

Caption: Deprotection of this compound to form the active chelator DO3A.

Chelation Properties of the Deprotected Form: DO3A

The cyclen framework provides a pre-organized cavity that can accommodate metal ions of a specific size, leading to the formation of thermodynamically stable and kinetically inert complexes.[9] The stability of these complexes is crucial for in vivo applications to prevent the release of toxic free metal ions.

Table 1: Stability Constants (log K) of DO3A and DOTA with Various Metal Ions

| Metal Ion | DO3A (log K) | DOTA (log K) | Reference |

| Gd(III) | 21.5 | 25.4 | [9] |

| Lu(III) | 22.1 | 26.2 | [9] |

| Y(III) | 20.9 | 24.8 | [9] |

| Cu(II) | 22.3 | 22.5 | [10] |

| Zn(II) | 18.9 | 19.8 | [10] |

Note: Data presented is for the fully deprotected and functionalized analogues of this compound. The stability constants for this compound itself are not available in the literature.

Experimental Protocols

Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound)[3][4]

This procedure describes the synthesis of the hydrobromide salt of this compound, followed by its conversion to the free base.

Materials:

-

Cyclen (1,4,7,10-tetraazacyclododecane)

-

Sodium acetate (B1210297)

-

N,N-dimethylacetamide (DMA)

-

tert-butyl bromoacetate (B1195939)

-

Potassium bicarbonate (KHCO3)

-

Chloroform (CHCl3)

-

Magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

-

Potassium hydroxide (B78521) (KOH)

-

Hexanes

Procedure:

-

Synthesis of the Hydrobromide Salt:

-

Suspend cyclen and sodium acetate in DMA at -20 °C.

-

Add a solution of t-butyl bromoacetate in DMA dropwise, maintaining the temperature at -20 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into water.

-

Add solid KHCO3 portionwise to precipitate the product.

-

Collect the precipitate by filtration and dissolve it in CHCl3.

-

Wash the organic layer with water, dry over MgSO4, filter, and concentrate.

-

Add diethyl ether to crystallize the hydrobromide salt.

-

-

Conversion to the Free Base:

-

Dissolve the hydrobromide salt in water at 70 °C.

-

Cool the solution to 40 °C and add a 10% aqueous KOH solution.

-

Stir the mixture for 15 minutes.

-

Extract the aqueous layer with hexanes.

-

Wash the combined organic layers with water, dry over MgSO4, filter, and concentrate under reduced pressure to yield this compound as a colorless, viscous oil.

-

General Protocol for Potentiometric Titration to Determine Stability Constants[11][12][13]

This is a general method that can be adapted to study the chelation of metal ions by cyclen derivatives.

Materials:

-

Chelator solution (e.g., DO3A) of known concentration

-

Metal salt solution of known concentration

-

Standardized acid solution (e.g., HCl)

-

Standardized base solution (e.g., NaOH), carbonate-free

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO3)

-

Calibrated pH electrode and meter

-

Thermostated titration vessel

Procedure:

-

Titration of the Ligand:

-

In the titration vessel, place a known volume of the chelator solution, the inert salt solution, and a known amount of standardized acid.

-

Titrate this solution with the standardized base, recording the pH after each addition of titrant.

-

This allows for the determination of the protonation constants (pKa values) of the ligand.

-

-

Titration of the Metal-Ligand Complex:

-

In the titration vessel, place known volumes of the chelator solution, the metal salt solution, the inert salt solution, and a known amount of standardized acid.

-

Titrate this solution with the standardized base, recording the pH after each addition of titrant.

-

The shift in the titration curve compared to the ligand-only titration provides data to calculate the stability constants of the metal-ligand complexes.

-

-

Data Analysis:

-

Use specialized software (e.g., Hyperquad) to refine the protonation and stability constants by fitting the experimental titration data to a chemical equilibrium model.

-

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

This compound is a fundamentally important molecule in the design and synthesis of advanced chelating agents for medical applications. While its own chelation capabilities are limited by the presence of BOC protecting groups, its role as a precursor to powerful chelators like DO3A is indispensable. Understanding its synthesis, deprotection, and the chelation properties of its derivatives is crucial for researchers and professionals in the field of radiopharmaceuticals and medical imaging. The methodologies outlined in this guide provide a solid foundation for the synthesis and evaluation of this compound and its derivatives in the ongoing development of novel metal-based diagnostic and therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. macrocyclics.com [macrocyclics.com]

- 3. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid for radiolabeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of Tris-BOC-cyclen: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen. This tri-protected cyclen derivative is a crucial intermediate in the synthesis of bifunctional chelating agents used in various applications, including medical imaging and radiopharmaceuticals.[1][2] This document presents its key spectroscopic characteristics—NMR, IR, and Mass Spectrometry—in a structured format, along with a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane |

| Synonyms | This compound, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) |

| CAS Number | 175854-39-4[3][4] |

| Molecular Formula | C₂₃H₄₄N₄O₆[3] |

| Molecular Weight | 472.62 g/mol [1][3] |

| Appearance | White to off-white solid[3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are consistent with its chemical structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | s | 1H | N-H |

| 3.15 – 3.06 | m | 12H | Cyclen ring -CH ₂- |

| 2.77 – 2.64 | m | 4H | Cyclen ring -CH ₂- |

| 1.38 | s | 27H | -C(CH ₃)₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C =O (Boc) |

| 79.3, 79.1 | -C (CH₃)₃ |

| 50.8, 49.5, 45.4 | Cyclen ring -C H₂- |

| 28.6, 28.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands [5]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2975 | C-H stretch (alkyl) |

| 1686 | C=O stretch (carbamate) |

| 1464 | C-H bend (alkyl) |

| 1407 | C-H bend (alkyl) |

| 1364 | C-H bend (t-butyl) |

| 1245 | C-N stretch |

| 1159 | C-O stretch |

| 1102 | C-N stretch |

| 776 | N-H bend |

Mass Spectrometry (MS)

Table 4: Electrospray Ionization Mass Spectrometry (ESI-MS) Data [5]

| m/z | Ion |

| 473.4 | [M + H]⁺ |

Experimental Protocols

The following sections detail the synthetic procedure for this compound and general protocols for acquiring the spectroscopic data.

Synthesis of this compound[5]

This procedure outlines the tri-protection of the cyclen macrocycle using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Cyclen (1,4,7,10-tetraazacyclododecane)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297) (EtOAc) for chromatography

-

Silica (B1680970) Gel for flash column chromatography

Procedure:

-

Dissolve Cyclen (4.00 g, 23.2 mmol) in CH₂Cl₂ (800 mL) and add Et₃N (16.2 mL, 25.0 mmol).

-

Stir the reaction mixture for 10 minutes.

-

Add a solution of (Boc)₂O (10.2 g, 46.5 mmol) in CH₂Cl₂ (100 mL) dropwise.

-

Cool the reaction mixture to -15 °C.

-

Add a second portion of (Boc)₂O (5.10 g, 23.2 mmol) in CH₂Cl₂ (100 mL).

-

Allow the mixture to stir at room temperature for 16 hours.

-

Quench the reaction by adding a 1 M solution of Na₂CO₃ (1 L).

-

Separate the organic phase and dry it over MgSO₄.

-

Remove the solvent and Et₃N in vacuo.

-

Purify the residue by flash column chromatography on silica gel using ethyl acetate as the eluent to yield this compound as a white solid (9.0 g, 82% yield).

Spectroscopic Analysis Protocols

The following are general protocols that can be adapted for the acquisition of spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: Acquire spectra at room temperature. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. The mass spectrum is typically acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-1000.

References

A Technical Guide to the Solubility of Tris-BOC-cyclen in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-BOC-cyclen, formally known as 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a key intermediate in the synthesis of functionalized cyclen derivatives used extensively in biomedical applications, including as chelating agents for metal ions in MRI contrast agents and radiopharmaceuticals. The solubility of this macrocycle in organic solvents is a critical parameter for its purification, reaction setup, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside a detailed experimental protocol for determining its solubility in various organic solvents.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on available information and the physicochemical properties of the parent molecule, a summary of its solubility is presented below.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility (g/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 20 | Soluble with heating (60°C) and ultrasonication.[1] |

| Chloroform (B151607) | CHCl₃ | 119.38 | 61.2 | 4.81 | Soluble | The parent compound, cyclen, is reported to be soluble. |

| Methanol (B129727) | CH₃OH | 32.04 | 64.7 | 32.7 | Soluble | The parent compound, cyclen, is reported to be soluble. |

Note: The solubility in chloroform and methanol is inferred from the properties of the parent cyclen macrocycle and should be experimentally verified for this compound.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol outlines a standardized method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

Materials:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The exact amount should be more than what is expected to dissolve.

-

Record the precise mass of the added this compound.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., a water bath set to 25°C) on an orbital shaker.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Record the mass or volume of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of this compound determined in the saturated solution, typically expressed in g/L or mg/mL.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility.

References

The Advent of a Key Chelator: A Technical Guide to the Discovery and Synthesis of Tris-BOC-cyclen

An in-depth exploration of the synthesis, historical context, and procedural methodologies for Tris-BOC-cyclen, a pivotal intermediate in the development of advanced chelating agents for medical applications.

Introduction

This compound, formally known as 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, has emerged as a cornerstone in the synthesis of sophisticated bifunctional chelating agents.[1][2] These agents are instrumental in the field of radiopharmaceuticals and magnetic resonance imaging (MRI), where they securely bind to radioactive metals for diagnostic and therapeutic purposes.[1][2][3] The strategic placement of three tert-butoxycarbonyl (BOC) protecting groups on the cyclen macrocycle allows for selective functionalization of the remaining secondary amine, making it a highly versatile precursor for molecules like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3][4] This guide delves into the historical development of its synthesis, presenting key experimental data and detailed protocols for its preparation.

Historical Development and Synthetic Strategies

The synthesis of this compound has been a subject of considerable research, with a focus on improving reaction yields, purity, and scalability.[5] Early methods often contended with challenges in achieving selective tris-alkylation of the cyclen ring, leading to mixtures of di-, tri-, and tetra-substituted products.[6] A significant advancement in the synthesis was the development of methods that offer high regioselectivity, thereby simplifying purification and enhancing the overall efficiency of producing the desired tris-substituted product.[7]

A widely adopted and effective method involves the direct alkylation of cyclen with tert-butyl bromoacetate (B1195939).[8] The reaction conditions, including the choice of solvent, base, and temperature, have been meticulously optimized to favor the formation of the tris-alkylated product.[3][5] For instance, conducting the reaction at a reduced temperature has been shown to minimize the formation of the tetra-alkylated byproduct.[3][5] The use of an aprotic solvent in the presence of a suitable base is a common strategy.[6] The product is often isolated as a hydrobromide or hydrochloride salt, which can facilitate its purification and handling.[3][5]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its salts, providing a comparative overview of different reaction conditions and their outcomes.

| Starting Material | Alkylating Agent | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Cyclen | t-butyl bromoacetate | N,N-dimethylacetamide (DMA) | Sodium acetate (B1210297) | -20 to RT | 24 | This compound hydrobromide | ~80 | [3][5] |

| Cyclen | t-butyl bromoacetate | N,N-dimethylacetamide (DMA) | Sodium acetate | 0 to RT | 120 (5 days) | This compound | Not specified | [8] |

| This compound hydrobromide | 10% aq. KOH | Water | - | 40 | 0.25 | This compound (free base) | 95 | [3] |

| Cyclen | t-butyl bromoacetate | Chloroform (B151607) | Triethylamine | Not specified | Not specified | This compound | 77 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its subsequent conversion to the free base.

Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide[3][5]

-

Reaction Setup: Suspend cyclen (1 equivalent) and sodium acetate (3.3 equivalents) in N,N-dimethylacetamide (DMA).

-

Cooling: Cool the suspension to -20 °C.

-

Addition of Alkylating Agent: Add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMA dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained at -20 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Precipitation: Pour the reaction mixture into water to obtain a clear solution. Add solid potassium bicarbonate portion-wise until the product precipitates as a white solid.

-

Isolation and Purification: Collect the precipitate by filtration and dissolve it in chloroform. Wash the chloroform solution with water, dry it over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Crystallization: Add ether to the concentrated solution to crystallize the hydrobromide salt as a white, fluffy solid.

Protocol 2: Conversion of the Hydrobromide Salt to this compound Free Base[3]

-

Dissolution: Dissolve the 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide in water at 70 °C.

-

Cooling: Allow the solution to cool to 40 °C.

-

Basification: Add a 10% aqueous potassium hydroxide (B78521) (KOH) solution (2 equivalents).

-

Stirring: Stir the reaction mixture for 15 minutes.

-

Extraction: Extract the aqueous mixture with hexanes.

-

Washing and Drying: Wash the combined organic layers with water, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as a colorless, viscous oil which solidifies upon storage at -20 °C.

Visualizing the Synthesis

The following diagrams illustrate the key steps and logical flow of the this compound synthesis.

Caption: General workflow for the synthesis of this compound hydrobromide.

Caption: Conversion of this compound hydrobromide to its free base.

References

- 1. Tris-BOC-cyclen_TargetMol [targetmol.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tris N-alkylated 1,4,7,10-tetraazacyclododecanes | Patent Publication Number 20050033106 | Patexia [patexia.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Metal Ion Complexation with Tris-BOC-cyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and radiopharmaceutical development, the precise chelation of metal ions is of paramount importance. Among the myriad of chelating agents, macrocyclic ligands based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have garnered significant attention due to their exceptional ability to form stable and kinetically inert complexes with a variety of metal ions. This guide focuses on a key derivative, 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane, commonly known as Tris-BOC-cyclen.

This compound serves as a crucial intermediate in the synthesis of bifunctional chelators.[1] Bifunctional chelators are molecules that possess two distinct functionalities: a chelating moiety for securely binding a metal ion and a reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide or antibody.[1] This dual nature allows for the development of targeted radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications.[2] The tert-butoxycarbonyl (BOC) protecting groups on three of the four nitrogen atoms of the cyclen ring play a pivotal role in synthetic strategies, allowing for selective functionalization of the remaining secondary amine.

This technical guide provides a comprehensive overview of the fundamental principles governing the complexation of metal ions with this compound, including its synthesis, the thermodynamics and kinetics of complex formation, structural features of the resulting complexes, and detailed experimental protocols.

Core Principles of Metal Ion Complexation

The interaction between a metal ion and a chelator like this compound is governed by the principles of coordination chemistry. The stability and kinetics of the resulting complex are critical for its in vivo performance as part of a radiopharmaceutical.

Thermodynamic Stability

Thermodynamic stability refers to the strength of the bond between the metal ion and the ligand at equilibrium.[3] It is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger metal-ligand complex and a lower concentration of free metal ion in solution.[4] For radiopharmaceuticals, high thermodynamic stability is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.[1]

Kinetic Inertness

Kinetic inertness refers to the rate at which a complex undergoes dissociation.[6] A complex can be thermodynamically stable but kinetically labile, meaning it can dissociate quickly. For in vivo applications, kinetic inertness is arguably more important than thermodynamic stability. A kinetically inert complex will remain intact for a sufficient period to allow for targeted delivery and imaging or therapy, even in the presence of competing endogenous metal ions and ligands in the body.[5] Cyclen-based chelators are renowned for forming highly kinetically inert complexes.[5]

The BOC groups in this compound sterically hinder the coordination of metal ions to the protected nitrogen atoms. Direct complexation would likely involve only the unprotected secondary amine and potentially carbonyl oxygens from the BOC groups, leading to a coordinatively unsaturated and likely less inert complex. The true value of this compound lies in its role as a precursor, where deprotection of the BOC groups unleashes the full chelating power of the tetraamine (B13775644) macrocycle, often further enhanced by the introduction of pendant coordinating arms.

Synthesis and Characterization

The synthesis of this compound is a critical step in the production of many bifunctional chelators. Several synthetic protocols have been reported, with the general strategy involving the selective protection of three of the four amine groups of the cyclen macrocycle.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Chloroform (B151607) (anhydrous)

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

-

Water

Procedure:

-

Dissolve cyclen (1 equivalent) and triethylamine (10 equivalents) in anhydrous chloroform under a nitrogen atmosphere at 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (3.3 equivalents) in anhydrous chloroform dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir for 2 hours at 0°C.

-

Add anhydrous potassium carbonate (0.5 equivalents) to the mixture.

-

Continue stirring the reaction mixture for an additional 14 hours at room temperature.

-

Wash the resulting solution with water (3 x 40 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Characterization: The identity and purity of the synthesized this compound can be confirmed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons of the cyclen ring and the BOC protecting groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.

Role of BOC Protecting Groups

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis.[7] Its utility stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

In the context of this compound, the BOC groups serve several critical functions:

-

Selective Functionalization: By protecting three of the four nitrogen atoms, the remaining secondary amine is available for selective alkylation or acylation, allowing for the introduction of a linker or other functional groups.

-

Solubility: The bulky and nonpolar BOC groups can enhance the solubility of the cyclen derivative in organic solvents, facilitating reactions and purification.

-

Prevention of Side Reactions: The BOC groups prevent the protected amines from participating in unwanted side reactions during subsequent synthetic steps.

The deprotection of the BOC groups is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] This step is usually performed after the desired functional group has been attached to the unprotected nitrogen and before the introduction of the metal ion for chelation.

Application in Radiopharmaceutical Development: A Workflow Example

This compound is a key precursor in the synthesis of DOTA-based radiopharmaceuticals, such as [⁶⁸Ga]Ga-DOTA-TATE, which is used for PET imaging of neuroendocrine tumors. The following workflow illustrates the central role of this compound in this process.

Workflow: Synthesis of a DOTA-conjugated Peptide and Subsequent Radiolabeling

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol provides a general outline for the radiolabeling of a DOTA-conjugated peptide, a process that follows the synthesis and purification of the conjugate derived from a this compound precursor.

Materials:

-

DOTA-conjugated peptide (e.g., DOTA-TATE)

-

⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (e.g., 0.3 M, pH ~3.8)[8]

-

Sterile water for injection (SWFI)

-

C18 Sep-Pak cartridge

-

Ethanol

-

0.22 µm sterile filter

Procedure:

-

Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the DOTA-conjugated peptide (e.g., 25 µg) in the sodium acetate buffer.[8][9]

-

Addition of Radionuclide: Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Radiolabeling: Heat the reaction mixture at 95°C for 10-15 minutes.[4][9]

-

Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The [⁶⁸Ga]Ga-DOTA-peptide will be retained, while unchelated ⁶⁸Ga and other impurities are washed away.

-

Elution: Elute the radiolabeled peptide from the C18 cartridge with a small volume of ethanol, followed by sterile saline.

-

Final Formulation: Pass the eluted product through a 0.22 µm sterile filter into a sterile collection vial. Dilute with SWFI or saline to the desired radioactivity concentration.

Quality Control:

-

Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to quantify the percentage of ⁶⁸Ga successfully chelated by the DOTA-peptide.[4]

-

⁶⁸Ge Breakthrough: Measurement of the amount of the parent radionuclide, ⁶⁸Ge, in the final product.[9]

-

Sterility and Endotoxin Testing: Essential for products intended for clinical use.

Data Presentation

Due to the nature of this compound as a synthetic intermediate, quantitative data on its direct metal complexation is scarce. The focus of quantitative studies is typically on the final, deprotected chelators. The following table presents representative stability constants for the deprotected macrocycle, cyclen, with various metal ions to illustrate the inherent chelating strength of the underlying macrocyclic framework.

| Metal Ion | Log K (Stability Constant) |

| Cu²⁺ | 28.1 |

| Zn²⁺ | 16.2 |

| Ni²⁺ | 21.9 |

| Co²⁺ | 17.5 |

| Cd²⁺ | 16.5 |

| Pb²⁺ | 14.7 |

Note: Data compiled from various sources for the parent cyclen macrocycle. The stability constants for this compound complexes would differ due to the presence of the BOC groups.

Conclusion

This compound is an indispensable building block in the synthesis of advanced bifunctional chelators for radiopharmaceutical applications. Its strategic design, featuring three BOC-protected nitrogen atoms, allows for precise chemical modifications, leading to the creation of highly stable and kinetically inert metal complexes upon deprotection and functionalization. While direct quantitative data on the metal complexation of this compound itself is limited due to its role as a precursor, the extensive body of research on its deprotected analogues underscores the exceptional chelating capabilities of the cyclen framework. The detailed synthetic and radiolabeling protocols provided in this guide offer a practical foundation for researchers and drug development professionals working to advance the field of targeted radiopharmaceuticals. Future research focusing on the direct coordination chemistry of protected cyclen derivatives could provide further insights into the nuanced effects of protecting groups on metal ion complexation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [68Ga]Ga-DOTA-TOC Synthesis by a Cassette Developer System with [68Ga]GaCl3 from Cyclotron using Liquid Target: An Italian Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis, Functionalization, and Application of Tris-BOC-cyclen in Targeted Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen), a key intermediate in the development of targeted therapeutics and diagnostic agents. This document details its commercial availability, synthesis, and functionalization into bifunctional chelators, with a specific focus on its application in targeting the C-X-C motif chemokine receptor 4 (CXCR4), a critical player in cancer metastasis and inflammation.

Commercial Availability and Suppliers of this compound

This compound is readily available from several commercial suppliers. The purity and pricing can vary, and it is crucial to select a supplier that meets the specific requirements of your research or drug development pipeline. Below is a summary of key suppliers and their product specifications.

| Supplier | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD) |

| Macrocyclics | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) | 175854-39-4 | 472.6 | ≥ 95% (HPLC) | 1 g: $195, 5 g: $872[1] |

| MedChemExpress | This compound | 175854-39-4 | 472.62 | Not specified | 100 mg: $27, 250 mg: $54[2] |

| TargetMol | This compound | 175854-39-4 | 472.62 | Not specified | Inquiry required[3] |

| CheMatech | tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | 175854-39-4 | 472.62 | min. 98% (HPLC) | Inquiry required[4] |

| Chem-Impex | 1,4,7-tri-Boc-1,4,7,10-tetraaza-cyclododecane | 175854-39-4 | 472.62 | ≥ 98% (HPLC) | Inquiry required[5] |

| ChemPep | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butoxycarbonyl) | 175854-39-4 | 472.6 | Not specified | 1 g: $255, 5 g: $895[6] |

Synthesis and Functionalization: From this compound to Bio-conjugatable Chelators

This compound serves as a versatile precursor for the synthesis of bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These chelators can be conjugated to biomolecules such as peptides and antibodies for targeted delivery of radioisotopes for imaging (e.g., PET, SPECT) or therapy.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of an appropriate tert-butoxycarbonyl-containing electrophile. A general, high-yield, one-step synthesis has been reported, which offers operational convenience and cost-effectiveness. The reaction of cyclen with electrophiles can yield tris-N-alkylated products in the range of 65-84%.[7]

Conversion to DOTA-tris(t-Bu)ester and DOTA-NHS ester

This compound is a key intermediate for producing DOTA derivatives. The remaining secondary amine can be alkylated, for example with a protected carboxylic acid, to yield a fully substituted cyclen ring. Subsequent deprotection of the BOC groups and the fourth protecting group yields the final DOTA chelator. For bioconjugation, one of the carboxylic acid groups of DOTA is often activated as an N-hydroxysuccinimide (NHS) ester.

Experimental Protocol: Synthesis of DOTA-tris(tBu)ester mono-NHS ester

This protocol describes the conversion of DOTA-tris(tert-butyl)ester to its mono-NHS ester, a crucial step for subsequent conjugation to biomolecules.

-

Dissolution: Dissolve or suspend approximately 13 g of DOTA-tris(tert-butyl)ester in about 40 ml of dichloromethane (B109758) in a round-bottom flask.

-

Acidification: Add 60 ml of trifluoroacetic acid (99% purity) to the mixture.

-

Reaction: Allow the reaction to proceed at room temperature with stirring for about 12 hours or longer.

-

Solvent Removal: Remove the dichloromethane and trifluoroacetic acid via rotary vacuum evaporation.

-

Washing: Wash the remaining material twice with 100 ml aliquots of anhydrous diethyl ether.[2]

Deprotection of BOC Groups

The tert-butyloxycarbonyl (BOC) protecting groups are acid-labile and can be removed under various conditions.

Experimental Protocol: General N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected compound (1 equivalent) in methanol.

-

Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[8]

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the product is purified as necessary.

Alternatively, a simple and environmentally friendly method involves heating the N-Boc protected amine in water at reflux temperature (90-100 °C) for a short duration (typically under 15 minutes) to achieve deprotection.[9][10]

Application in Targeting the CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor progression, metastasis, and inflammation, making it an attractive target for therapeutic and diagnostic agents.[11] Cyclen-based chelators, derived from this compound, are instrumental in developing CXCR4-targeted radiopharmaceuticals.

The CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and JAK/STAT pathways. These pathways regulate cell proliferation, survival, and migration.[12][13]

Development of CXCR4-Targeted Agents

Workflow for Developing a CXCR4-Targeted Radiopharmaceutical:

This workflow outlines the key stages from the synthesis of the chelator to its application in targeting CXCR4-expressing cells.

Experimental Protocol: Conjugation of DOTA-NHS ester to a Peptide

This protocol provides a general procedure for conjugating a DOTA-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

-

Peptide Preparation: Dissolve the CXCR4-targeting peptide (e.g., an EPI-X4 derivative) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[7][14]

-

NHS Ester Solution: Prepare a stock solution of the DOTA-NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. The molar ratio of NHS ester to peptide may need to be optimized, but a slight excess of the NHS ester is common.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours, with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to consume any unreacted NHS ester.

-

Purification: Purify the DOTA-peptide conjugate using methods like size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated peptide, excess DOTA-NHS ester, and reaction byproducts.[15]

Experimental Protocol: Radiolabeling of a DOTA-Peptide Conjugate

This protocol outlines a general procedure for radiolabeling a DOTA-conjugated peptide with a metallic radioisotope.

-

Reagent Preparation: Prepare a solution of the DOTA-peptide conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) at an appropriate pH for the specific radioisotope.

-

Radiometal Addition: Add the radioisotope (e.g., 177LuCl3 or 68GaCl3) to the DOTA-peptide solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (typically 15-30 minutes).

-

Quality Control: Analyze the radiolabeling efficiency and radiochemical purity using techniques like radio-TLC or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is not satisfactory, purify the radiolabeled peptide using a C18 cartridge or other suitable chromatographic methods.

Conclusion

This compound is a cornerstone molecule for the construction of advanced bifunctional chelators essential for the development of targeted radiopharmaceuticals and other drug delivery systems. Its straightforward synthesis and versatile chemistry allow for the creation of sophisticated molecular probes and therapeutic agents. The ability to conjugate these chelators to biomolecules that target specific disease markers, such as the CXCR4 receptor, opens up promising avenues for personalized medicine, particularly in the diagnosis and treatment of cancer. The detailed protocols and workflows provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their endeavors to create next-generation targeted therapies.

References

- 1. rsc.org [rsc.org]

- 2. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 3. download.uni-mainz.de [download.uni-mainz.de]

- 4. researchgate.net [researchgate.net]

- 5. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 12. abeomics.com [abeomics.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. furthlab.xyz [furthlab.xyz]

- 15. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors [mdpi.com]

An In-depth Technical Guide to Tris-BOC-cyclen: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Tris-BOC-cyclen (tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate), a key intermediate in the synthesis of bifunctional chelators for applications in radiopharmaceuticals and drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | [MedChemExpress SDS] |

| Synonyms | N,N',N''-Tri-Boc-cyclen, 1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane | [MedChemExpress SDS] |

| CAS Number | 175854-39-4 | [MedChemExpress SDS] |

| Molecular Formula | C₂₃H₄₄N₄O₆ | [MedChemExpress SDS] |

| Molecular Weight | 472.62 g/mol | [MedChemExpress SDS] |

| Appearance | White to off-white solid | [MedChemExpress SDS] |

| Purity | ≥ 95% | [Macrocyclics Product Page] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | Inferred from synthesis protocols |

Safety Data and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 2.3). Avoid dust formation and breathing dust. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |

Storage and Stability

| Condition | Recommendation |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. [Chem-Impex] |

| Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

Toxicological and Ecological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration), as well as occupational exposure limits (PEL/TLV), for this compound have not been established. The primary hazards are related to its irritant properties. Due to the lack of ecotoxicological data, release into the environment should be avoided.

Experimental Protocols

This compound is a crucial building block for synthesizing DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are widely used for chelating radiometals for imaging and therapy. The following protocols are generalized from published literature and should be adapted and optimized for specific applications.

Solid-Phase Synthesis of a DOTA-Peptide Conjugate

This protocol describes the on-resin synthesis of a DOTA-conjugated peptide using this compound as a precursor.

Caption: Solid-phase synthesis workflow for DOTA-peptide conjugates.

Methodology:

-

Peptide Synthesis: The desired peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Final Fmoc Deprotection: After the final amino acid coupling, the N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

This compound Coupling:

-

Swell the resin in DMF.

-

In a separate vessel, pre-activate this compound (1.5-3 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Add the activated this compound solution to the resin and shake at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

-

-

Boc Deprotection:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 30-60 minutes at room temperature to remove the Boc protecting groups from the cyclen moiety.

-

Wash the resin with DCM, neutralize with a solution of 10% DIPEA in DMF, and then wash again with DMF and DCM.

-

-

Alkylation of Free Amines:

-

Swell the resin in DMF.

-

Add a solution of an alkylating agent (e.g., tert-butyl bromoacetate, 3-5 equivalents per free amine) and a base (e.g., DIPEA) in DMF.

-

Shake the reaction mixture at room temperature for 2-12 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Cleavage and Purification:

-

Cleave the DOTA-peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude DOTA-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Radiolabeling of DOTA-Peptide with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga by a purified DOTA-peptide conjugate.

Caption: Workflow for radiolabeling DOTA-peptides with Gallium-68.

Methodology:

-

Preparation of Reagents:

-

Prepare a sterile sodium acetate (B1210297) or HEPES buffer solution (e.g., 0.1 M, pH 4.0-4.5).

-

Dissolve the purified DOTA-peptide conjugate in the buffer to a concentration of approximately 1 mg/mL.

-

-

Elution of Gallium-68:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions.

-

The ⁶⁸GaCl₃ eluate may be used directly or after a pre-purification/concentration step using a cation-exchange cartridge.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, combine the DOTA-peptide solution (e.g., 10-50 µg) with the buffered ⁶⁸GaCl₃ eluate.

-

Adjust the pH of the reaction mixture to 3.5-4.5 if necessary.

-

Heat the reaction vial at 95-100°C for 5-15 minutes in a heating block.

-

-

Quality Control:

-

After cooling, perform quality control to determine the radiochemical purity. This is typically done using radio-TLC (e.g., ITLC-SG strips with a mobile phase of 0.1 M sodium citrate) or radio-HPLC.

-

-

Final Preparation:

-

If the radiochemical purity is high (>95%), the reaction mixture can be passed through a sterile 0.22 µm filter for sterilization and is then ready for use. If impurities are present, a final purification step using a C18 cartridge may be necessary.

-

Conclusion

This compound is an indispensable reagent in the development of advanced diagnostic and therapeutic agents. While it presents manageable hazards as a skin, eye, and respiratory irritant, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment can ensure its safe handling. The experimental protocols provided herein offer a foundation for its application in the synthesis of DOTA-conjugated molecules for radiopharmaceutical research and development. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final products.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety assessment or the need for professional judgment and expertise. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

Methodological & Application

Application Note and Protocol: Deprotection of Tris-BOC-cyclen to Cyclen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclen (1,4,7,10-tetraazacyclododecane) is a macrocyclic polyamine that serves as a crucial building block in the synthesis of various compounds with applications in medicinal chemistry and materials science.[1][2] Its derivatives are widely used as chelating agents for metal ions, for instance, in magnetic resonance imaging (MRI) contrast agents.[3][4] The synthesis of functionalized cyclen derivatives often requires the use of protecting groups for the amine functionalities to control selectivity during alkylation or other modifications. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[5][6][7]

This application note provides a detailed protocol for the deprotection of 1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane (Tris-BOC-cyclen) to yield the free cyclen macrocycle. The protocol is based on the acid-catalyzed cleavage of the Boc protecting groups.

Reaction Principle

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046) functional groups. The tert-butyl carbamates are labile in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8] The acid protonates the carbamate, leading to the elimination of isobutylene (B52900) and carbon dioxide, and the regeneration of the free amine.

Experimental Protocol

Materials and Reagents

-

1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane (this compound)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and consumables

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature until the starting material is fully dissolved.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution. Gas evolution (CO₂) should be observed.

-

Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in deionized water.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is basic (pH > 8). Be cautious as CO₂ evolution will occur.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude cyclen can be further purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or by precipitation from a DCM solution with diethyl ether) to yield pure cyclen as a white solid.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the deprotection of this compound.

| Parameter | Value |

| Starting Material | 1,4,7-Tris-BOC-1,4,7,10-tetraazacyclododecane |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Stoichiometry | 1 equivalent this compound |

| 10-20 equivalents TFA | |

| Concentration | ~0.1 M |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% (after purification) |

Characterization

The final product, cyclen, can be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₂₀N₄, MW: 172.27 g/mol ).[9]

-

Melting Point: The melting point of pure cyclen is reported to be in the range of 110-113 °C.[9]

Experimental Workflow Diagram

Caption: Deprotection of this compound to Cyclen Workflow.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling dichloromethane and trifluoroacetic acid.

-

Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The neutralization step with sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.

This protocol provides a reliable method for the deprotection of this compound, yielding the valuable cyclen macrocycle for further synthetic applications.

References

- 1. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]

- 2. CAS 294-90-6: Cyclen | CymitQuimica [cymitquimica.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Cyclen: chemical synthesis and applications of this macromolecule_Chemicalbook [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cyclen 97 294-90-6 [sigmaaldrich.com]

Synthesis of DO3A from Tris-BOC-cyclen: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract